N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide
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Overview
Description
N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoylphenyl group and a dioxidoisothiazolidinyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-carbamoylphenylamine and 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxybenzoic acid. These intermediates are then reacted under controlled conditions to form the final oxalamide compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new analogs with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N1-(4-carbamoylphenyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide: Unique due to its specific functional groups and structure.
N-(4-carbamoylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar in having a carbamoylphenyl group but differs in other functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-29-16-8-7-14(23-9-2-10-30(23,27)28)11-15(16)22-19(26)18(25)21-13-5-3-12(4-6-13)17(20)24/h3-8,11H,2,9-10H2,1H3,(H2,20,24)(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFIQZNYKYLCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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